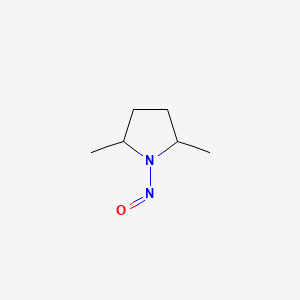![molecular formula C12H19NO6 B6250493 4-[(tert-butoxy)carbonyl]-hexahydro-2H-furo[3,4-b]morpholine-2-carboxylic acid, Mixture of diastereomers CAS No. 2385746-45-0](/img/no-structure.png)
4-[(tert-butoxy)carbonyl]-hexahydro-2H-furo[3,4-b]morpholine-2-carboxylic acid, Mixture of diastereomers
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound, also known as 4-[(tert-butoxy)carbonyl]-hexahydro-2H-furo[3,4-b]morpholine-2-carboxylic acid, has a CAS Number of 2385746-45-0 . It has a molecular weight of 273.29 and its IUPAC name is 4-(tert-butoxycarbonyl)hexahydro-2H-furo[3,4-b][1,4]oxazine-2-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H19NO6/c1-12(2,3)19-11(16)13-4-8(10(14)15)18-9-6-17-5-7(9)13/h7-9H,4-6H2,1-3H3,(H,14,15) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder stored at room temperature . Its molecular weight is 273.29 .Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-[(tert-butoxy)carbonyl]-hexahydro-2H-furo[3,4-b]morpholine-2-carboxylic acid involves the protection of the amine group, followed by the formation of the furo[3,4-b]morpholine ring system and the subsequent deprotection of the amine group. The final product is a mixture of diastereomers.", "Starting Materials": [ "Hexahydrofuro[3,4-b]morpholine", "tert-Butyl chloroformate", "Sodium hydride", "Diethyl ether", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Protection of the amine group: Hexahydrofuro[3,4-b]morpholine is treated with tert-butyl chloroformate and sodium hydride in diethyl ether to form the tert-butoxycarbonyl (Boc) protected amine.", "Formation of the furo[3,4-b]morpholine ring system: The Boc-protected amine is then reacted with methanol and hydrochloric acid to form the corresponding methyl ester. This is followed by treatment with sodium hydroxide in water to form the furo[3,4-b]morpholine ring system.", "Deprotection of the amine group: The diastereomeric mixture of the furo[3,4-b]morpholine ring system is then treated with hydrochloric acid to remove the Boc protecting group and form the final product, 4-[(tert-butoxy)carbonyl]-hexahydro-2H-furo[3,4-b]morpholine-2-carboxylic acid." ] } | |
Numéro CAS |
2385746-45-0 |
Nom du produit |
4-[(tert-butoxy)carbonyl]-hexahydro-2H-furo[3,4-b]morpholine-2-carboxylic acid, Mixture of diastereomers |
Formule moléculaire |
C12H19NO6 |
Poids moléculaire |
273.3 |
Pureté |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



